Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate is an organic compound with the molecular formula C14H18O5 It is characterized by the presence of an ethyl ester group, a 2,6-dimethoxyphenyl group, and a 4-oxobutyrate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate typically involves the esterification of 4-(2,6-dimethoxyphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid.
Reduction: Ethyl 4-(2,6-dimethoxyphenyl)-4-hydroxybutyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the 2,6-dimethoxyphenyl group enhances its binding affinity to target proteins, leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate
- Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate
- Ethyl 4-(2,6-dimethoxyphenyl)-4-hydroxybutyrate
Uniqueness
Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. The compound’s structural features allow for selective interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-19-13(16)9-8-10(15)14-11(17-2)6-5-7-12(14)18-3/h5-7H,4,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAGTIVZCXDVCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC=C1OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645821 |
Source
|
Record name | Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-41-3 |
Source
|
Record name | Ethyl 2,6-dimethoxy-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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